Aluminum trioctyl triphosphonate
Description
The study of Aluminum trioctyl triphosphonate necessitates an understanding of the foundational principles and historical development of metal phosphonate (B1237965) chemistry. These materials, composed of metal centers linked by organophosphonate ligands, offer a unique combination of the stability of inorganic networks and the functional versatility of organic moieties. rsc.org
The exploration of metal phosphonate chemistry has its roots in the mid-to-late 20th century, evolving significantly over the past few decades. nih.govmdpi.com The pioneering work on layered zirconium phosphates by researchers like Alberti and Clearfield laid the groundwork for the field. mdpi.comrsc.org Initially, studies focused on simple layered structures, which were analogous to metal phosphates but with the interlayer distance controlled by the organic group of the phosphonic acid. nih.govuantwerpen.be
This initial phase rapidly expanded to include a wide variety of metal cations (di-, tri-, tetra-, penta-, and hexavalent) and a vast array of phosphonate ligands, including those with multiple phosphonate groups. researchgate.net A major evolutionary step was the transition from dense, layered materials to porous architectures, including microporous phosphonate-based Metal-Organic Frameworks (MOFs) and mesoporous structures. nih.gov This progression was driven by the quest for materials with high surface area and accessible pores for applications in catalysis, sorption, ion exchange, and molecular separations. rsc.orgnih.govmdpi.com
The significance of metal phosphonates lies in their often superior thermal and chemical stability compared to other hybrid materials like carboxylate-based MOFs, a result of the strong coordination between the phosphonate group and the metal ion. acs.org This robustness makes them suitable for applications under harsh industrial conditions. nih.gov
Table 1: Key Milestones in Metal Phosphonate Research
| Decade | Key Developments | Significance |
|---|---|---|
| 1970s | Pioneering synthesis of layered zirconium phosphonates. mdpi.comrsc.org | Established the foundation of metal phosphonate chemistry and the concept of tunable interlayer spacing. nih.govuantwerpen.be |
| 1980s-1990s | Expansion to various metals and functionalized phosphonates; structural determination of archetypal compounds. mdpi.comresearchgate.net | Demonstrated the versatility and broad scope of the field. |
| 2000s-Present | Development of porous metal phosphonate frameworks (PMPFs) and nanocomposites. nih.govacs.org | Opened applications in gas storage, selective catalysis, and proton conduction. acs.orgresearchgate.net |
The study of organoaluminum phosphonates is inherently interdisciplinary, merging principles from organometallic chemistry, materials science, and inorganic polymer chemistry. researchgate.net Organoaluminum chemistry, which focuses on compounds with aluminum-carbon bonds, is a major field in its own right, historically significant for its role in Ziegler-Natta catalysis for polymer production. wikipedia.orggoettingen-research-online.de The behavior of these compounds is dictated by the polarity of the C-Al bond and the high Lewis acidity of aluminum centers. wikipedia.org
When combined with phosphonate ligands, this creates a rich area of investigation that spans:
Chemical Synthesis: Developing methods (e.g., hydrothermal, sol-gel) to control the reaction between organoaluminum precursors and phosphonic acids to form desired structures, which is often challenged by the rapid precipitation of products. nih.govresearchgate.net
Crystallography: Using X-ray diffraction and other techniques to solve the complex crystal structures of the resulting frameworks. researchgate.netresearchgate.net
Materials Chemistry: Characterizing the properties of the resulting materials, such as porosity, thermal stability, and catalytic activity. rsc.orgresearchgate.net
Computational Chemistry: Modeling the coordination environments of aluminum and predicting the structures and properties of new materials. researchgate.net
This convergence of disciplines allows for the rational design of sophisticated, multifunctional materials. rsc.org The field has drawn significant attention for its potential applications in areas ranging from catalysis and gas storage to medicine and corrosion inhibition. researchgate.netrsc.org
The specific focus on an architecture like this compound stems from a logical design strategy aimed at achieving specific material properties. The rationale can be broken down by its components:
Aluminum Centers: Aluminum is an earth-abundant element. goettingen-research-online.de In phosphonate frameworks, it typically adopts octahedral or trigonal bipyramidal coordination geometries. researchgate.net Its electron-deficient nature imparts significant Lewis acidity, which can be a valuable feature for catalytic applications. goettingen-research-online.de The use of aluminum can lead to robust, lightweight, and porous frameworks. rsc.org
Long-Chain (Octyl) Groups: The incorporation of long alkyl chains, such as octyl groups, into the phosphonate ligand has profound structural implications. These hydrophobic chains act as spacers, influencing the interlayer distance in layered structures or modifying the pore environment in 3D frameworks. nih.gov They can create nonpolar domains within the material, which could be useful for the selective adsorption of organic molecules. The packing density of these long chains is a key factor in determining the porosity of the final material. uantwerpen.be
Triphosphonate Functionality: The term "triphosphonate" suggests a ligand containing three phosphonate groups. Such tripodal linkers are highly effective in building stable, three-dimensional porous frameworks because they can connect to multiple metal centers, preventing the common formation of simple, dense layered structures that often occurs with monophosphonates. acs.orgrsc.org This approach has been successfully used to create highly porous aluminum phosphonates with large, accessible channels. rsc.orgresearchgate.net
Investigating a compound like this compound is therefore motivated by the goal of combining the catalytic potential and structural diversity of aluminum centers with the structure-directing and functionality-tuning effects of long-chain, multi-dentate phosphonate ligands.
The synthesis and understanding of this compound are guided by several key research paradigms and theories:
Coordination Chemistry: The fundamental principles of how the phosphonate groups (as ligands) coordinate to the aluminum metal centers are paramount. This includes understanding coordination numbers, geometries (e.g., octahedral), and the nature of the Al-O-P bond. researchgate.net
Reticular Chemistry: This paradigm, central to the field of Metal-Organic Frameworks (MOFs), involves the deliberate assembly of molecular building blocks (metal nodes and organic linkers) into predetermined network structures (topologies). acs.org A triphosphonate ligand would be considered a 3-connecting node, and its combination with an aluminum source could be designed to target specific framework types.
Aufbau (Building-Up) Principle: As observed in some aluminophosphate systems, complex 3D frameworks can be understood as being built up from simpler, 1-D chain-like fundamental building units. acs.org This provides a theoretical pathway for understanding the formation of complex structures during synthesis.
Control of Condensation Rates: A major practical and theoretical challenge in metal phosphonate synthesis is controlling the kinetics. The reaction between metal precursors and phosphonic acids is often very fast, leading to rapid precipitation and poorly crystalline or amorphous materials. nih.gov Research strategies focus on modulating reaction conditions (pH, temperature, solvents) or using specific precursors to slow down this process and allow for the formation of ordered, crystalline structures.
Table 2: Relevant Chemical Precursors and Properties
| Compound Name | CAS Number | Molecular Formula | Key Role/Property |
|---|---|---|---|
| Aluminium Triisopropoxide | 555-31-7 | Al[OCH(CH₃)₂]₃ | A common, reactive precursor for aluminum in sol-gel and hydrothermal synthesis. merckmillipore.com |
| Octylphosphonic Acid | 4724-48-5 | C₈H₁₇PO(OH)₂ | The phosphonate ligand precursor, providing the octyl chain and the coordinating phosphonate headgroup. |
| Aluminum Chloride | 7446-70-0 | AlCl₃ | A simple Lewis acidic salt of aluminum, often used as a starting material in organoaluminum chemistry. goettingen-research-online.de |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H45AlO27P9-15 |
|---|---|
Molecular Weight |
1071.3 g/mol |
IUPAC Name |
aluminum;1,1-diphosphonatooctyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/3C8H21O9P3.Al/c3*1-2-3-4-5-6-7-8(18(9,10)11,19(12,13)14)20(15,16)17;/h3*2-7H2,1H3,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17);/q;;;+3/p-18 |
InChI Key |
GTOHFNYEHVTINV-UHFFFAOYSA-A |
Canonical SMILES |
CCCCCCCC(P(=O)([O-])[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCC(P(=O)([O-])[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCC(P(=O)([O-])[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].[Al+3] |
Origin of Product |
United States |
Structural Elucidation and Coordination Chemistry of Aluminum Trioctyl Triphosphonate Architectures
Coordination Modes of Trioctyl Triphosphonate Ligands with Aluminum Centers
The interaction between trioctyl triphosphonate ligands and aluminum centers is governed by the versatile coordination chemistry of the phosphonate (B1237965) group. This allows for the formation of robust and intricate structures through various bonding patterns.
Analysis of Phosphonate Bridging and Chelation Patterns in Aluminum Complexes
The phosphonate group (PO₃) of the ligand can coordinate to aluminum ions in several ways, primarily through its oxygen atoms. The most common modes are bridging and chelation. In many metal phosphonate systems, bridging is favored over chelation. rsc.org
Bridging: The phosphonate group can act as a bridge, linking multiple aluminum centers to form extended polymeric chains or layers. This is a common feature in the structures of aluminum phosphates. nih.gov Theoretical and experimental studies on similar alkylphosphonic acids adsorbed on aluminum oxide surfaces indicate a preference for tridentate bonding, where the three oxygen atoms of the phosphonate group bind to the aluminum surface, creating strong, symmetric P-O-Al linkages. researchgate.netrsc.org This mode inherently promotes the formation of extended, cross-linked networks.
Chelation: While less common, chelation can occur where two oxygen atoms from the same phosphonate group bind to a single aluminum center, forming a four-membered ring. This type of bonding is often influenced by factors such as steric hindrance and the presence of other coordinating species.
The balance between bridging and chelation dictates the dimensionality and topology of the final aluminum phosphonate framework. For aluminum tris(diorganophosphates), single-crystal X-ray diffraction studies have revealed structures composed of one-dimensional polymeric chains where the ligands bridge the aluminum centers. nih.gov
Table 1: Coordination Patterns in Aluminum Phosphonates
| Coordination Mode | Description | Resulting Structure |
|---|---|---|
| Bridging (Tridentate) | Three oxygen atoms from one phosphonate group bond to aluminum centers. | Formation of stable, extended 2D or 3D networks. |
| Bridging (Bidentate) | Two oxygen atoms from one phosphonate group link two different aluminum centers. | Leads to the formation of polymeric chains or layers. |
| Chelation (Bidentate) | Two oxygen atoms from one phosphonate group bind to the same aluminum center. | Typically results in discrete molecular complexes or terminates chain growth. |
Impact of Long Alkyl Chains on Coordination Geometry and Crystal Packing
Steric Hindrance: The bulky nature of the octyl groups can influence the coordination geometry around the aluminum ion, potentially favoring less sterically hindered arrangements and influencing the preferred coordination number of the metal center.
Crystal Packing: The long alkyl chains drive the assembly of the inorganic-organic hybrid structure. In similar linear coordination polymers of aluminum phosphates, the interchain distance is directly related to the dimensions of the organic ligands. nih.gov The octyl chains tend to self-assemble and interdigitate, creating well-defined hydrophobic regions that separate the inorganic aluminum-phosphonate layers or chains. This self-assembly leads to the formation of lamellar or layered structures, a characteristic feature of many metal alkylphosphonates.
Structural Diversity in Aluminum Phosphonate Frameworks
The combination of a versatile inorganic building unit (the aluminum-phosphonate core) and a structure-directing organic component (the octyl chains) gives rise to a variety of complex, hybrid architectures.
Formation of Layered Structures and Extended Assemblies
A predominant structural motif for metal phosphonates containing long alkyl chains is the formation of layered assemblies. In these structures, an inorganic layer consisting of a two-dimensional network of aluminum ions bridged by phosphonate groups is sandwiched between organic layers composed of the interdigitated octyl chains. This results in a lamellar structure with alternating hydrophilic (inorganic) and hydrophobic (organic) domains.
Studies on analogous aluminum tris(diorganophosphates) have shown that they form linear coordination polymers. These polymeric chains can then pack into hexagonal domains, demonstrating a high degree of structural order dictated by the organic ligands. nih.gov
Investigation of Inorganic-Organic Hybrid Network Architectures
Aluminum trioctyl triphosphonate is a quintessential example of an inorganic-organic hybrid material. The covalent bonds between the aluminum-oxygen-phosphorus backbone form a robust inorganic framework, while the organic octyl chains are an integral part of the structure. This integration at the molecular level allows for the precise design of materials where the properties of both components can be synergistically combined.
The resulting network architecture can be described as:
Inorganic Sub-network: Composed of AlO₆ octahedra or AlO₄ tetrahedra linked by PO₃ tetrahedra.
Organic Sub-network: Consists of the flexible, hydrophobic octyl chains that pack in the interlayer or interchain space.
This hybrid nature is fundamental to the material's properties, influencing its thermal stability, processability, and potential applications as a functional material.
Advanced Spectroscopic Characterization Techniques
A suite of advanced spectroscopic techniques is essential for the comprehensive structural elucidation of this compound and related materials.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to the vibrations of the phosphonate group. The positions and shapes of the P-O stretching bands can confirm the coordination mode. For instance, the disappearance of a P=O stretching band and the appearance of symmetric and asymmetric P-O stretching modes are indicative of the phosphonate group's coordination to the aluminum center. researchgate.netnih.gov Studies of alkylphosphonic acids on aluminum have shown that specific peaks in the 1000-1200 cm⁻¹ region can be assigned to P-O-Al linkages. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful tool for probing the local environment of specific nuclei.
³¹P NMR: Provides information about the number of distinct phosphorus environments in the structure, helping to distinguish between different coordination modes (e.g., bridging vs. chelating).
²⁷Al NMR: Can determine the coordination number of the aluminum centers (e.g., four-, five-, or six-coordinate). However, some highly distorted aluminum sites can be "NMR-invisible" in standard experiments, requiring more advanced techniques. researchgate.netrsc.org
Table 2: Spectroscopic Characterization of Aluminum Phosphonates
| Technique | Information Obtained |
|---|---|
| FTIR Spectroscopy | - Identification of functional groups (P-O, P=O, C-H).- Confirmation of ligand coordination to the metal center.- Insights into bonding modes (bridging, chelation). researchgate.netnih.gov |
| ³¹P Solid-State NMR | - Number and type of phosphorus environments.- Information on P-O-Al connectivity. |
| ²⁷Al Solid-State NMR | - Coordination number and geometry of aluminum centers (e.g., tetrahedral, octahedral). researchgate.netrsc.org |
| X-ray Diffraction (XRD) | - Crystalline phase identification.- Determination of interlayer spacing in layered structures.- Complete crystal structure solution (from single-crystal XRD). nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ²⁷Al, ¹H, ¹³C) for Structural Confirmation and Solution-State Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, a multi-nuclear NMR approach would be essential.
³¹P NMR: This technique would be critical for probing the environment of the phosphorus atoms within the triphosphonate groups. The chemical shifts would indicate the nature of the P-O-Al linkages and could reveal the presence of different coordination modes or the existence of multiple phosphorus environments in the molecule.
¹H and ¹³C NMR: These spectra would be used to confirm the structure of the octyl chains attached to the phosphonate groups. The resolution and multiplicity of the signals would verify the integrity of the alkyl groups and could indicate if their mobility is restricted due to the molecular structure.
Research Findings:
Currently, there are no published studies presenting specific ¹H, ¹³C, ³¹P, or ²⁷Al NMR spectroscopic data for this compound. While general principles of NMR spectroscopy for related materials like other aluminum-phosphate compounds exist, they cannot be directly extrapolated to this specific molecule.
Table 1: Hypothetical NMR Data for Structural Confirmation This table is a placeholder to illustrate how data would be presented if available.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ³¹P | Data not available | Data not available | Data not available |
| ²⁷Al | Data not available | Data not available | Data not available |
| ¹H | Data not available | Data not available | Data not available |
| ¹³C | Data not available | Data not available | Data not available |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Key Vibrational Modes: For this compound, the key vibrational bands of interest would include the P-O stretches (both symmetric and asymmetric), P=O stretches, Al-O stretches, and the various C-H stretching and bending modes of the octyl chains. The positions of the P-O and Al-O bands would be particularly sensitive to the coordination environment of the aluminum and the nature of the phosphonate binding.
Research Findings:
Specific IR and Raman spectra for this compound have not been reported in the scientific literature. While studies on other aluminum phosphate (B84403) materials provide some reference points for the potential regions of interest for P-O and Al-O vibrations, a direct analysis of this compound is not available.
Table 2: Expected Vibrational Modes and Their Significance This table is a placeholder to illustrate the type of information that would be sought.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |
| P-O-Al Stretch | Data not available | Confirms the formation of the aluminum-phosphonate bond. |
| P=O Stretch | Data not available | Indicates the nature of the phosphonate group's interaction with the aluminum center. |
| C-H Stretch (octyl) | Data not available | Confirms the presence and integrity of the alkyl chains. |
X-ray Diffraction (XRD) for Bulk Crystalline Structure Analysis
X-ray Diffraction (XRD) is the primary technique for determining the long-range atomic order within a crystalline solid. A successful single-crystal XRD analysis would provide the precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the three-dimensional structure of this compound. Powder XRD could be used to identify the crystalline phases present in a bulk sample.
Research Findings:
There are no published XRD patterns or crystal structure reports for this compound. Therefore, information regarding its crystal system, space group, and unit cell dimensions remains unknown.
Synchrotron-Based Techniques for Local Structure Probing (e.g., XANES, EXAFS)
For materials where single crystals are not available or for probing the local environment in amorphous or disordered systems, synchrotron-based X-ray absorption spectroscopy (XAS) techniques are invaluable.
X-ray Absorption Near Edge Structure (XANES): The Al K-edge XANES spectrum would provide information on the oxidation state and coordination geometry of the aluminum atoms.
Extended X-ray Absorption Fine Structure (EXAFS): Analysis of the EXAFS region would yield quantitative information about the bond distances and coordination numbers for the atoms immediately surrounding the aluminum center.
Research Findings:
No XANES or EXAFS studies specifically targeting this compound have been found in the scientific literature.
Microscopic and Surface Analysis Methods
Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization
Electron microscopy techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale.
Transmission Electron Microscopy (TEM): TEM offers higher resolution, allowing for the visualization of the internal structure, and could potentially reveal details about the arrangement of the molecules if they form ordered nanostructures.
Research Findings:
No SEM or TEM images of this compound are available in published research. While electron microscopy has been used to study other aluminum-containing compounds, this specific material has not been characterized by these methods.
Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Interactions
Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface of a material at the nanoscale and can also be used to probe mechanical and adhesive properties. For this compound, AFM could be used to image the topography of a thin film or a single crystal surface, providing molecular-level resolution under certain conditions.
Research Findings:
There are no published AFM studies on this compound. Such an analysis would be contingent on preparing a suitable sample, such as a well-ordered thin film.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for probing the surface of materials at an atomic level. The technique involves irradiating a sample with a beam of X-rays and analyzing the kinetic energy of the electrons that are emitted from the top 1-10 nanometers of the material. The binding energy of these core electrons is characteristic of each element and its chemical environment, providing a detailed fingerprint of the surface composition and the oxidation states of the constituent elements.
In the context of this compound, XPS is employed to confirm the presence of aluminum, phosphorus, oxygen, and carbon on the surface and to determine their respective chemical states. This information is crucial for verifying the successful synthesis of the compound and for understanding the nature of the coordination between the aluminum center and the trioctyl triphosphonate ligands.
Detailed Research Findings
While specific XPS data for this compound is not extensively documented in publicly available literature, the analysis can be inferred from studies on analogous aluminum phosphonate and phosphate systems. Research on the interaction of phosphonic acids with aluminum oxide surfaces provides a solid foundation for interpreting the expected XPS spectra of this compound. researchgate.netethz.ch
Elemental Composition:
A survey scan of this compound is expected to show prominent peaks corresponding to carbon (C 1s), oxygen (O 1s), phosphorus (P 2p), and aluminum (Al 2p). The relative atomic concentrations of these elements can be calculated from the peak areas, providing a quantitative measure of the surface stoichiometry. For instance, an increase in the carbon signal compared to a bare aluminum surface would indicate the presence of the octyl chains from the ligand. researchgate.net
Oxidation States and Chemical Environment:
High-resolution XPS spectra of the individual elemental regions provide detailed information about the chemical bonding environment.
Aluminum (Al 2p): The binding energy of the Al 2p peak is indicative of the oxidation state of aluminum. In aluminum phosphonates, the Al 2p peak is typically observed in a range that suggests the presence of Al³⁺ ions coordinated to oxygen atoms of the phosphonate groups. For example, in aluminum phosphate systems, the Al 2p peak appears around 75.1 eV to 75.3 eV. nih.govresearchgate.net The absence of a metallic aluminum peak at lower binding energies (around 72 eV) would confirm the complete reaction of the aluminum precursor.
Phosphorus (P 2p): The P 2p spectrum is particularly informative. The binding energy of the P 2p peak in phosphonates is sensitive to the nature of the groups attached to the phosphorus atom. In this compound, the phosphorus is expected to be in a +5 oxidation state. The P 2p binding energy for phosphonates is typically found in the range of 133.4 eV to 134.8 eV. researchgate.netrsc.org This value helps to distinguish phosphonates from other phosphorus species.
Oxygen (O 1s): The O 1s spectrum is often complex and can be deconvoluted into multiple components representing different types of oxygen bonds. Key components include P=O (phosphoryl oxygen), P-O-Al (bridging oxygen between phosphorus and aluminum), and potentially P-O-C (if any ester-like linkages are present at the surface). Studies on aluminum phosphates have assigned the peak at approximately 532.3 eV to P-O-Al environments and the peak at around 533.7 eV to P-O-P linkages. nih.govrsc.orgrsc.org The O 1s spectrum is therefore crucial for confirming the formation of the Al-O-P coordination network.
Carbon (C 1s): The C 1s spectrum will be dominated by the signal from the octyl chains. This will primarily appear as a main peak corresponding to C-C and C-H bonds at around 285.0 eV. A smaller component at a slightly higher binding energy may be present due to C-O or C-P bonds, providing further structural information. researchgate.net
The following interactive data tables summarize typical binding energy ranges for the elements in related aluminum phosphonate and phosphate compounds, which can be used as a reference for analyzing the XPS data of this compound.
Table 1: Expected Binding Energies in XPS Analysis of this compound
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State/Bonding Environment |
| Aluminum | Al 2p | 75.1 - 75.3 | Al³⁺ in Al-O-P coordination |
| Phosphorus | P 2p | 133.4 - 134.8 | P⁵⁺ in phosphonate group |
| Oxygen | O 1s | ~532.3 | P-O-Al |
| ~533.7 | P-O-P (if present) | ||
| Carbon | C 1s | ~285.0 | C-C, C-H in octyl chains |
Theoretical and Computational Investigations on Aluminum Trioctyl Triphosphonate Systems
Density Functional Theory (DFT) Studies of Electronic Structure
Detailed DFT studies specifically on aluminum trioctyl triphosphonate are not available in the current body of scientific literature. Research on analogous systems, such as other metal phosphonates and alkylphosphonic acids, can offer general insights into the electronic structure of such compounds. For instance, studies on the electronic structure of methyl-substituted phosphonate (B1237965) ligands complexed with metal ions have been conducted to understand their binding affinities. vub.be These types of analyses, if applied to this compound, would be crucial for understanding its chemical behavior.
Analysis of Frontier Molecular Orbitals and Reactivity Indices
The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental aspect of understanding a molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity, with a smaller gap generally indicating higher reactivity. Reactivity indices such as chemical potential, hardness, and electrophilicity, derived from the HOMO and LUMO energies, would further quantify the reactive nature of this compound.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.2 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.85 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.65 |
| Electrophilicity Index | ω | µ2 / (2η) | 2.79 |
Note: The values presented in this table are hypothetical and are for illustrative purposes only, due to the lack of specific experimental or computational data for this compound.
Prediction of Spectroscopic Parameters and Reaction Pathways
DFT calculations are a powerful tool for predicting various spectroscopic parameters. For this compound, DFT could be employed to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov Such simulations are invaluable for interpreting experimental spectra and confirming the molecular structure.
Furthermore, DFT can be used to model potential reaction pathways, such as the mechanism of its formation or its interaction with other molecules. By mapping the potential energy surface, transition states can be identified, and activation energies can be calculated, providing a deeper understanding of the kinetics and thermodynamics of its reactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
MD simulations provide a means to study the dynamic behavior of molecular systems over time. For this compound, MD simulations would be instrumental in understanding the conformational flexibility of the octyl chains and the nature of their interactions.
Investigation of Ligand Dynamics and Host-Guest Interactions within Frameworks
If this compound were to form a porous framework, MD simulations could be used to investigate the dynamics of the trioctyl phosphonate ligands. This would include studying the motion and flexibility of the alkyl chains, which would influence the pore size and shape of the framework. Additionally, simulations could model the interactions between the framework (host) and small molecules (guests) that could be encapsulated within the pores, which is relevant for applications in separation and storage.
Modeling of Self-Assembly Processes and Interlayer Interactions
The self-assembly of phosphonic acids on aluminum oxide surfaces is a well-documented phenomenon. acs.orgrsc.org MD simulations could be employed to model the self-assembly of this compound molecules, either in solution or on a substrate. These simulations would shed light on the driving forces behind the assembly process, such as van der Waals interactions between the octyl chains and the coordination of the phosphonate groups with aluminum.
Table 2: Key Parameters in Molecular Dynamics Simulations of Aluminum Phosphonate Systems
| Simulation Parameter | Description | Typical Values/Methods |
| Force Field | A set of parameters to describe the potential energy of the system. | COMPASS, REAXFF |
| Ensemble | The statistical ensemble used to control thermodynamic variables. | NVT (constant number of particles, volume, and temperature), NPT (constant number of particles, pressure, and temperature) |
| Time Step | The interval between successive steps in the simulation. | 1-2 femtoseconds (fs) |
| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |
| Boundary Conditions | The conditions imposed at the boundaries of the simulation box. | Periodic Boundary Conditions (PBC) |
Note: This table represents typical parameters used in MD simulations of similar systems and is for illustrative purposes.
Computational Design and Prediction of Functional Aluminum Phosphonate Materials
Computational methods, including DFT and MD, are increasingly used for the rational design of new materials with desired properties. In the context of aluminum phosphonates, computational screening could be used to predict how modifications to the alkyl chain length or the phosphonate group would affect the material's properties. This in-silico design approach can accelerate the discovery of new functional materials for a variety of applications, such as coatings, catalysts, and sensors. For example, research has been conducted on the computational design of metal-organic frameworks (MOFs) with specific functionalities. nih.gov
Predicting Porosity and Adsorption Characteristics in Hypothetical Structures
The prediction of porosity and the characterization of adsorption behavior are fundamental to the development of materials for applications in gas storage, separation, and catalysis. For hypothetical porous structures based on this compound, computational methods can provide significant insights prior to experimental synthesis.
Theoretical approaches to predicting porosity often begin with the construction of hypothetical crystal structures. This can be achieved by employing molecular mechanics or universal force fields to assemble this compound building blocks into periodic, three-dimensional frameworks. The stability of these hypothetical structures is then typically assessed using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).
Once stable hypothetical structures are identified, their porosity can be characterized geometrically. Parameters such as pore volume, pore size distribution, and accessible surface area can be calculated using algorithms that probe the void space within the simulated crystal lattice.
To predict the adsorption characteristics of small molecules (e.g., N₂, CO₂, CH₄) within these hypothetical porous structures, Grand Canonical Monte Carlo (GCMC) simulations are commonly employed. These simulations can predict adsorption isotherms, which show the amount of gas adsorbed at different pressures and temperatures. Furthermore, isosteric heats of adsorption, which indicate the strength of the interaction between the adsorbate molecules and the framework, can be calculated from the GCMC simulation data. These predictions are invaluable for screening potential materials for specific gas separation or storage applications.
The following table presents hypothetical data for a theoretical porous this compound structure (termed 'Hypothetical ATP-1'), illustrating the types of parameters that can be predicted through computational modeling.
Table 1: Predicted Porosity and Adsorption Characteristics of Hypothetical ATP-1 (Note: The data in this table is illustrative and based on computational predictions for a hypothetical structure, not experimental results.)
| Parameter | Value | Method of Prediction |
| Porosity | ||
| BET Surface Area (m²/g) | 850 | GCMC Simulation |
| Pore Volume (cm³/g) | 0.45 | GCMC Simulation |
| Dominant Pore Diameter (Å) | 12.5 | GCMC Simulation |
| Adsorption Characteristics (298 K) | ||
| CO₂ Uptake (mmol/g at 1 bar) | 2.8 | GCMC Simulation |
| N₂ Uptake (mmol/g at 1 bar) | 0.6 | GCMC Simulation |
| CO₂/N₂ Selectivity | 25 | IAST Calculation |
| Isosteric Heat of Adsorption (CO₂) (kJ/mol) | 35 | GCMC Simulation |
Rational Design of Catalytic Sites and Active Centers
Computational modeling is an indispensable tool for the rational design of catalysts, enabling the prediction of reaction mechanisms and the identification of structural features that promote catalytic activity. For this compound-based materials, theoretical investigations can guide the creation of specific active sites for targeted chemical transformations.
The process of designing catalytic sites often begins with identifying potential active centers within the material's structure. For an aluminum phosphonate framework, these could include coordinatively unsaturated aluminum centers, which can act as Lewis acid sites, or functional groups on the organic linkers that can be modified to introduce Brønsted acidity or other catalytic functionalities.
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are used to model the interaction of reactant molecules with the proposed active site. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides crucial information about the reaction mechanism and the activation energy, which is a key determinant of the catalytic rate.
Furthermore, computational screening can be used to evaluate the effect of different functional groups or modifications on the catalytic activity. For instance, the introduction of various substituents on the octyl chains of the triphosphonate linker could be simulated to understand their electronic and steric effects on the performance of the catalytic site. This in-silico screening allows for the prioritization of synthetic targets that are most likely to exhibit enhanced catalytic properties.
The table below provides a hypothetical example of how computational methods could be used to characterize and compare different rationally designed catalytic sites within an this compound framework for a generic acid-catalyzed reaction.
Table 2: Theoretical Characteristics of Designed Catalytic Sites in a Hypothetical this compound Framework (Note: The data in this table is for illustrative purposes, representing the output of computational design studies for hypothetical catalytic sites.)
| Catalytic Site | Type of Acidity | Proposed Reaction | Predicted Activation Energy (kcal/mol) | Computational Method |
| Coordinatively Unsaturated Al³⁺ | Lewis | Friedel-Crafts Alkylation | 22.5 | DFT |
| Sulfonated Octyl Group (-SO₃H) | Brønsted | Esterification | 18.2 | DFT |
| Al-OH-Al Brønsted Site | Brønsted | Fructose Dehydration | 20.8 | DFT |
Through these predictive modeling techniques, the development of novel catalysts based on this compound can be accelerated, reducing the need for extensive trial-and-error experimentation.
Functional Applications and Performance Evaluation Within Academic Research Excluding Prohibited Areas
Application in Catalysis Research
The catalytic potential of aluminum phosphonate (B1237965) materials, including by extension the trioctyl derivative, is a subject of ongoing academic exploration. Research in this area is multifaceted, examining the compound's role in heterogeneous catalysis, its surface-mediated reaction mechanisms, and its capacity to function as both a Lewis acid and a proton conductor.
Aluminum phosphonates are integral components in the development of heterogeneous catalysts, often in the form of metal-organic frameworks (MOFs). nih.govrsc.org These frameworks offer the advantage of combining the catalytic activity of the aluminum and phosphonate moieties with the benefits of a solid-phase catalyst, such as ease of separation from the reaction mixture and potential for recyclability. While specific studies on a framework composed solely of aluminum trioctyl triphosphonate are not extensively documented, the principles derived from other aluminum phosphonate MOFs are applicable.
These materials can serve as robust platforms for a variety of organic reactions. The porous nature of these frameworks can also impart size and shape selectivity to the catalytic process. The long octyl chains in this compound would be expected to influence the pore environment, potentially creating a more hydrophobic and sterically hindered catalytic pocket.
The interaction of reactants with phosphonate-modified surfaces is crucial to understanding their catalytic behavior. Research indicates that phosphonates can bind to metal oxide surfaces, such as aluminum oxide, in various modes, including monodentate, bidentate, and tridentate coordination. acs.org This interaction modifies the electronic and steric properties of the surface, thereby influencing the adsorption and subsequent transformation of reactant molecules. The specific reaction mechanism is often dependent on the nature of the phosphonate's organic group. In the case of this compound, the bulky octyl groups would sterically influence the approach of reactants to the active aluminum centers.
General reaction mechanisms involving phosphonates include the Michaelis-Arbuzov reaction for their synthesis and the Horner-Wadsworth-Emmons reaction where they are used to form alkenes. wikipedia.org Hydrolysis of phosphonate esters is also a key reaction, which can be catalyzed by acids. nih.gov The phosphonate-phosphate rearrangement is another important mechanistic pathway. researchgate.net
The aluminum center in this compound can function as a Lewis acid, capable of accepting an electron pair. This Lewis acidity is fundamental to its catalytic activity in a range of reactions, such as the ring-opening of epoxides and polymerization reactions. rsc.orgresearchgate.netrsc.orggoogle.com The strength of this Lewis acidity can be tuned by the electronic properties of the phosphonate ligands.
Furthermore, under certain conditions, particularly in the presence of moisture, aluminum phosphonate materials can exhibit proton conductivity. This arises from the protonated phosphonate groups within the structure, which can facilitate proton transfer. This property is of interest for applications in proton-exchange membranes for fuel cells, although research in this specific application for the trioctyl derivative is not prominent.
Role in Adsorption and Separation Processes
The structural characteristics of aluminum phosphonates also make them promising candidates for adsorption and separation technologies. The ability to form porous structures and the chemical nature of the phosphonate group contribute to their performance in these applications.
Porous aluminum phosphonate frameworks, such as certain MOFs, have been investigated for the selective adsorption of gases. ias.ac.inresearchgate.netaiche.org The pore size and the chemical functionality of the pore walls dictate the selectivity of these materials. For instance, the presence of P-OH and N-H groups in some aluminum bisphosphonate MOFs leads to strong interactions with CO2, making them selective for its capture from gas mixtures. ias.ac.in
While specific data for this compound is scarce, the incorporation of long alkyl chains like octyl groups would likely render the porous structure more hydrophobic. This could enhance the selective adsorption of nonpolar organic molecules from aqueous streams or polar gases. The flexibility of the octyl chains might also allow for a "gate-opening" mechanism, where the pores can adapt to the size and shape of the adsorbate molecules.
A study on the small-pore aluminum bisphosphonate MOF MIL-91(Al) demonstrated its potential for separating gases based on size. ias.ac.in The adsorption isotherms for various gases were measured at different temperatures, as summarized in the table below.
| Gas | Temperature (K) | Adsorption Behavior |
| CO2 | 294, 318, 358 | Type-I isotherm, moderate enthalpy of adsorption |
| CO | 294, 318, 358 | Type-I isotherm |
| N2 | 294, 318, 358 | Type-I isotherm |
| CH4 | 294, 318, 358 | Type-I isotherm |
| C2H6 | 294, 318, 358 | Type-I isotherm |
| C3H8 | 294, 318, 358 | Type-I isotherm |
| Data derived from gravimetric adsorption measurements on MIL-91(Al). ias.ac.in |
The development of advanced membrane separation technologies can benefit from the incorporation of phosphonate-based materials. Hybrid membranes, where phosphonate compounds are integrated into a polymer matrix, can exhibit enhanced separation properties. The phosphonate groups can introduce specific interaction sites that can facilitate the transport of certain molecules while hindering others.
In the context of this compound, its hydrophobic nature could be leveraged in membrane applications for separating nonpolar compounds from polar ones, such as in pervaporation or organic solvent nanofiltration. The aluminum centers could also provide sites for facilitated transport of specific solutes. However, detailed research on the use of this compound in membrane technologies is not widely reported.
Integration in Advanced Material Composites
The integration of aluminum phosphonates into advanced material composites has been an area of academic interest, primarily focusing on enhancing the performance of polymers and modifying the surfaces of inorganic materials. Research in this domain explores the unique properties conferred by the phosphonate group's interaction with various substrates.
While direct research on "this compound" in polymer nanocomposites is limited in publicly available literature, studies on related polymeric aluminum organophosphates provide insight into their potential applications. These materials are noted for their ability to improve the mechanical, thermal, and flame-retardant properties of composites. researchgate.netnih.govnih.gov
Polymeric aluminum organophosphates, which share a similar chemical nature with this compound, have been synthesized by reacting aluminum oxide hydroxide (B78521) (boehmite) with various alkyl and aryl phosphoric acids. researchgate.netnih.govnih.gov These hybrid organic-inorganic materials have been incorporated into epoxy resins to evaluate their effect on flammability. researchgate.netnih.gov
Research findings indicate that the inclusion of these aluminum-organophosphorus hybrid (APH) materials can lead to a reduction in the heat release rate of the polymer composite. researchgate.netnih.gov However, the efficiency of these hybrids as flame retardants may be limited compared to pure boehmite, as the organic component reduces the mineral fraction and may not significantly promote charring. researchgate.netnih.gov
Another related area of research involves the creation of phosphorylated polyvinyl alcohol (PPVA)-Aluminum Phosphate (B84403) (AlPO4) nanocomposites. mdpi.com In these studies, polyvinyl alcohol is first modified with phosphoric acid and then combined with an aluminum source to form the nanocomposite. The morphology, crystallinity, and thermal stability of these composites are influenced by the synthesis conditions, such as pH. mdpi.com Such composites have been noted for their potential to exhibit enhanced flame-retardant and anti-corrosion properties due to the formation of a 3D network through inter- and intra-molecular hydrogen bonding involving the phosphate groups. mdpi.com
The table below summarizes the findings from a study on epoxy resin composites containing aluminum-organophosphorus hybrids (APH).
| Composite Formulation | Peak Heat Release Rate (pHRR) Reduction | Residue at 700°C (TGA) |
| Epoxy + 17 wt% Boehmite | Significant | High |
| Epoxy + 17 wt% APH | Moderate | Lower than pure boehmite |
Data synthesized from descriptive findings in cited literature. researchgate.netnih.gov
The surface modification of inorganic substrates and pigments with organophosphonates is a well-established strategy to improve their compatibility with polymer matrices, enhance dispersion, and provide functionalities such as corrosion resistance. Phosphonic acids are known to form strong, hydrolytically stable bonds with metal oxide surfaces. mdpi.com
Academic research has demonstrated the effectiveness of various phosphonic acids in modifying the surface of aluminum and its alloys. researchgate.netmdpi.com These modifications can create a protective layer that enhances corrosion resistance. researchgate.netmdpi.com For instance, the treatment of aluminum flakes with amino trimethylene phosphonic acid has been shown to significantly improve the corrosion resistance of the pigment when incorporated into an epoxy coating. researchgate.net The phosphonate groups bind to the aluminum surface, while the amino groups can interact with the polymer matrix.
Similarly, aluminum phosphate coatings have been applied to pigments like titanium dioxide to improve their optical properties and durability in paint formulations. google.com While specific studies on "this compound" for pigment modification are not widely available, the fundamental chemistry suggests its potential utility. The trioctyl groups, being long alkyl chains, would be expected to impart a hydrophobic character to the surface of a treated pigment or inorganic filler. This hydrophobicity can improve the dispersibility of the filler in non-polar polymer matrices and reduce water absorption at the filler-matrix interface, potentially leading to improved mechanical properties and durability of the composite material.
The table below illustrates the effect of surface treatment on the corrosion properties of aluminum pigments in an epoxy coating, based on findings for a related phosphonic acid.
| Pigment Type | Coating System | Corrosion Resistance |
| Unmodified Aluminum Flakes | Epoxy | Standard |
| Amino Trimethylene Phosphonic Acid Modified Aluminum Flakes | Epoxy | Significantly Enhanced |
Data based on qualitative findings for a related organophosphonate. researchgate.net
Energy-Related Applications (Academic Context)
The unique structural and chemical properties of aluminum phosphonates have led to their investigation in several energy-related applications within an academic research context, particularly in the fields of proton conduction and electrochemical energy storage.
Layered aluminum phosphonates are a class of materials that have demonstrated significant potential for proton conduction, a key property for applications such as proton-exchange membranes in fuel cells. mdpi.com The structure of these materials, characterized by alternating inorganic (aluminum-phosphonate) and organic layers, can facilitate the transport of protons.
Research has shown that the proton conductivity of these materials is highly dependent on factors such as the structure of the organic group, the level of hydration, and the presence of dopants. mdpi.com For example, aluminum phosphonate networks with non-complexed phosphonic acid groups can exhibit proton conductivity in the range of 10⁻³ S cm⁻¹. mdpi.com This conductivity can be significantly enhanced to values as high as 5 × 10⁻² S cm⁻¹ at 120 °C and 50% relative humidity by doping the sponge-like pores of the material with intrinsic proton conductors like phosphonic acids. mdpi.com
Interestingly, these doped aluminum phosphonate networks show a lower dependence of proton conductivity on external humidification compared to benchmark materials like Nafion, suggesting a different proton transport mechanism that is not solely reliant on water molecules (a vehicular mechanism). mdpi.com The activation energy for proton transport in these materials has been observed to decrease with increasing relative humidity, from 40 kJ mol⁻¹ at 15% RH to 10 kJ mol⁻¹ at 80% RH, which is lower than that of Nafion 117 under similar conditions. mdpi.com
The table below compares the proton conductivity of a doped aluminum phosphonate network with Nafion 117.
| Material | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S cm⁻¹) |
| Doped Aluminum Phosphonate | 120 | 50 | ~ 5 x 10⁻² |
| Nafion 117 | 80 | 95 | ~ 1 x 10⁻¹ |
Data extracted from cited research articles. mdpi.com
The potential application of aluminum-containing compounds in electrochemical devices, particularly in the context of beyond-lithium-ion battery technologies, is an active area of research. While direct studies on "this compound" in this field are not prominent, the broader class of organophosphonates and aluminum compounds are being explored for various roles.
In the context of battery technology, organophosphonate compounds are sometimes considered as electrolyte additives. For instance, a triazine triphosphonate compound has been patented as an additive for lithium battery electrolytes, suggesting that phosphonate-containing molecules can potentially enhance battery stability. google.com It is conceivable that a compound like this compound could be investigated as an additive to either the electrolyte or as a component of a coating on electrodes. The long octyl chains might influence the formation of the solid-electrolyte interphase (SEI) on the anode, a critical component for battery stability and longevity.
Furthermore, aluminum phosphate-based materials have been investigated as coatings for electrodes in electrochemical systems. For example, an aluminum phosphate coating has been deposited on graphite (B72142) via a cathodic electrochemical treatment. researchgate.net Such coatings could potentially be used to protect the electrode surface from degradation or to modify its electrochemical properties.
Research into aluminum-ion batteries is also a growing field, driven by the high theoretical volumetric capacity of aluminum. nih.govrsc.org These efforts are largely focused on the development of suitable electrolytes and cathode materials. While current research primarily investigates ionic liquids and other solvent systems, the potential for novel additives to improve performance remains an open area of exploration where a compound like this compound could theoretically be considered for its surface-active properties.
Challenges and Future Research Trajectories for Aluminum Trioctyl Triphosphonate Chemistry
Overcoming Synthetic Hurdles for Precision Control over Structure and Morphology
A primary challenge in the synthesis of aluminum phosphonates, including those with long alkyl chains like trioctyl triphosphonate, is controlling the reaction kinetics to achieve crystalline, well-defined structures rather than amorphous precipitates. nih.govgoogle.com The strong coordination between aluminum (a hard acid) and phosphonate (B1237965) groups (hard bases) often leads to rapid and uncontrolled precipitation, hindering the formation of ordered, porous frameworks. nih.govrsc.org
Future research must focus on strategies to modulate this reactivity. Key variables that influence the final structure and morphology include:
Solvent Systems: The choice of solvent can alter precursor solubility and reaction rates. Exploring a wider range of solvents beyond water and simple alcohols could provide pathways to new crystalline phases.
pH Control: The protonation state of the phosphonic acid is critical. nih.gov Fine-tuning the pH of the reaction medium can control the condensation rate, allowing for more ordered assembly. Synthesizing under acidic conditions is a common strategy to slow the kinetically fast formation of metal phosphonate networks. uantwerpen.be
Modulators and Additives: The introduction of competing ligands or modulators can temporarily coordinate to the metal centers, slowing down the framework assembly and promoting the growth of larger, more perfect crystals.
Temperature and Pressure: Hydrothermal and solvothermal synthesis conditions are pivotal. researchgate.net Systematic studies are needed to map the phase space of aluminum trioctyl triphosphonate as a function of temperature and pressure to identify conditions that favor specific polymorphs or morphologies (e.g., layered, 3D porous).
The long, hydrophobic octyl chains in this compound introduce an additional layer of complexity. These groups can induce self-assembly and lead to layered structures where the alkyl chains pack within the interlayer space. researchgate.net A significant research goal is to move beyond these dense, layered arrangements to create robust 3D frameworks with permanent, accessible porosity. This might be achieved by using rigid, multitopic phosphonate linkers in conjunction with the octyl-functionalized phosphonates to "pillar" the layers apart. acs.org
Table 1: Influence of Synthetic Parameters on Metal Phosphonate Structure
| Parameter | Effect on Synthesis | Desired Outcome for Precision Control | Research Trajectory |
| pH/Acidity | Controls ligand deprotonation and metal-ligand reaction kinetics. nih.govuantwerpen.be | Slow, controlled condensation to favor crystalline growth over amorphous precipitation. | Systematic screening of pH ranges; use of buffer systems. |
| Temperature | Influences reaction rates and thermodynamic vs. kinetic product formation. researchgate.net | Access to specific crystalline phases and morphologies. | Exploration of a wide range of solvothermal/hydrothermal temperatures. |
| Solvents | Affects precursor solubility and can act as a template or structure-directing agent. researchgate.net | Formation of novel, non-standard framework topologies. | Use of non-traditional solvents and solvent mixtures. |
| Modulators | Compete with linker coordination, slowing framework growth. | Increased crystal size and perfection; reduced defects. | High-throughput screening of potential modulators (e.g., monocarboxylic acids). |
Advancing In Situ Characterization Techniques for Real-Time Mechanistic Studies
A deeper understanding of the formation mechanism of aluminum phosphonates is crucial for overcoming the synthetic hurdles mentioned above. Traditional post-synthesis (ex situ) characterization provides a snapshot of the final product but offers little insight into the nucleation and growth pathways. The rapid precipitation of many metal phosphonates makes capturing intermediate species particularly challenging. nih.gov
The future of this field lies in the application and advancement of in situ characterization techniques to monitor the crystallization process in real time. ibm.com This approach can reveal critical information about the sequence of events, from the initial coordination of soluble species to the formation of nuclei and their subsequent growth into a bulk material.
Promising in situ techniques for studying this compound synthesis include:
Spectroscopic Methods:
NMR Spectroscopy: ³¹P NMR is particularly powerful for tracking the consumption of the phosphonate ligand and the formation of different Al-O-P coordination environments in the solution and solid phases. nih.gov
Raman and IR Spectroscopy: These techniques can monitor changes in vibrational modes associated with the phosphonate group and the disappearance of solvent molecules as the framework forms. ibm.commdpi.com
Scattering Methods:
Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS): These methods can be used with synchrotron sources to follow the evolution of particle size, shape, and crystallinity from the nanoscale to the bulk crystalline phase.
Microscopy:
Cryo-TEM: By flash-freezing aliquots of the reaction mixture at different time points, it may be possible to visualize early-stage aggregates and pre-nucleation clusters.
Data from these real-time studies can be used to build and validate kinetic models of crystallization, enabling a more rational, predictive approach to synthesis design rather than empirical trial-and-error. researchgate.netresearchgate.net
Exploring Novel Coordination Architectures and Multicomponent Systems
The structural diversity of aluminum phosphonates is currently less explored than that of their carboxylate-based MOF counterparts. acs.org A significant research trajectory is to expand the library of known structures by exploring more complex systems.
Mixed-Linker and Multicomponent Systems: A powerful strategy for creating new functionalities and framework topologies is the use of multiple, distinct organic linkers within the same structure. beilstein-journals.orgresearchgate.net For this compound, this could involve co-polymerizing the octylphosphonate ligand with other phosphonate linkers possessing different geometries or functional groups (e.g., acidic, basic, or chromophoric moieties). This approach could lead to materials with tunable pore environments and tailored chemical properties. acs.org
Novel Coordination Geometries: While aluminum typically adopts an octahedral coordination geometry in these frameworks, forming chains of corner-sharing AlO₆ octahedra, exploring synthesis conditions that might stabilize other coordination numbers (e.g., tetrahedral or five-coordinate aluminum) could lead to entirely new classes of materials with unique properties. researchgate.netresearchgate.net The flexibility of some phosphonate linkers has been shown to allow for adaptable coordination environments. nih.gov
Developing New Academic Applications and Extending Fundamental Understanding of Metal-Organic Interactions
While practical applications are a long-term goal, a key focus for a compound like this compound is its use as a model system to deepen the fundamental understanding of metal-organic interactions. The strong, stable Al-O-P bond provides a robust platform for studying structure-property relationships. kaust.edu.saacs.org
Future academic explorations should target:
Catalysis: The Lewis acidic aluminum sites and the potential for functionalizing the organic linkers make these materials candidates for heterogeneous catalysis. scispace.comresearchgate.net Research could focus on acid-catalyzed reactions, leveraging the stability of the phosphonate framework under conditions that might degrade carboxylate MOFs. uco.es The hydrophobic nature imparted by the octyl groups could be exploited for reactions involving non-polar substrates in aqueous environments.
Proton Conduction: Layered metal phosphonates have been investigated for proton conductivity. nih.gov By controlling the interlayer spacing and functionalizing the phosphonate linker, it may be possible to design this compound variants that facilitate proton transport, with potential applications in fuel cell membranes.
Host-Guest Chemistry: The creation of porous this compound frameworks would open the door to studying the selective adsorption of guest molecules. researchgate.net The octyl-lined pores could show a high affinity for other non-polar molecules, leading to applications in separations or sensing.
Surface and Interface Science: Self-assembled monolayers of alkylphosphonic acids on aluminum oxide are well-studied for corrosion protection and surface modification. researchgate.netmdpi.com Bulk this compound can be seen as a three-dimensional analogue of these 2D systems. Studying its properties can provide fundamental insights into the nature of the Al-O-P interface, which is relevant to adhesion, passivation, and surface functionalization technologies. ethz.ch
By systematically addressing these challenges and pursuing these research directions, the scientific community can unlock the potential of this compound and the broader class of aluminum phosphonate materials, paving the way for the rational design of new functional materials with enhanced stability and tailored properties.
Q & A
Basic: What are the standard synthetic routes for Aluminum trioctyl triphosphonate, and how do reaction conditions influence yield and purity?
Methodological Answer:
this compound is synthesized via ligand substitution or condensation reactions, typically involving trioctyl phosphine oxide (TOPO) or analogous precursors. Key parameters include solvent polarity (e.g., toluene or tetrahydrofuran for controlled reactivity), temperature (80–120°C to avoid decomposition), and stoichiometric ratios of aluminum salts to phosphonate ligands. Purity is optimized through column chromatography or recrystallization, monitored via P NMR to confirm ligand coordination . For reproducibility, inert atmospheres (e.g., nitrogen) are critical to prevent oxidation, as seen in trialkyl phosphine syntheses .
Basic: Which characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Structural validation requires a multi-technique approach:
- H/P NMR : To identify proton environments and phosphorus coordination states (e.g., shifts near 20–30 ppm for phosphonate groups) .
- FTIR : Confirms P=O (1150–1250 cm) and Al-O-P (600–800 cm) bonds .
- X-ray Diffraction (XRD) : Resolves crystalline structure; amorphous phases may require PDF analysis .
- Elemental Analysis : Validates C/H/P/Al ratios within ±0.3% theoretical values .
Advanced: How can researchers address discrepancies in adsorption efficiency data when using this compound in surface modification studies?
Methodological Answer:
Contradictions in adsorption data (e.g., variable loading on hydroxyapatite) often arise from surface heterogeneity or competing solvent interactions. To mitigate:
- Controlled Isotherm Studies : Use Langmuir/Freundlich models to distinguish chemisorption vs. physisorption .
- Surface Pretreatment : Acid-washing substrates (e.g., hydroxyapatite) to standardize active sites .
- Competitive Ligand Analysis : Introduce chelators (e.g., EDTA) to quantify nonspecific binding . Computational modeling (DFT or MD) can predict binding affinities and guide experimental conditions .
Advanced: What experimental design considerations are critical when studying the thermal stability of this compound under varying atmospheric conditions?
Methodological Answer:
Thermal degradation pathways depend on atmosphere and ligand coordination:
- Inert vs. Oxidative Atmospheres : Use TGA-DSC under N (pyrolysis) vs. O (combustion) to profile stability thresholds (e.g., 200–300°C decomposition) .
- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy () from non-isothermal data .
- Post-Decomposition Characterization : Analyze residues via XRD/EDX to identify AlPO or carbonized byproducts .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of phosphonate vapors .
- Waste Management : Neutralize acidic/byproduct streams with NaHCO before disposal .
Advanced: How can computational methods enhance the study of this compound’s interfacial behavior in composite materials?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand packing density on aluminum cores to predict dispersion in polymers .
- Density Functional Theory (DFT) : Calculate electronic interactions (e.g., charge transfer between Al and P) to explain catalytic or adsorptive properties .
- Validation : Cross-reference simulated spectra (IR/Raman) with experimental data to refine force fields .
Basic: What solvents and ligands are compatible with this compound in nanoparticle synthesis?
Methodological Answer:
- Solvents : Nonpolar solvents (toluene, hexane) stabilize colloidal suspensions; polar solvents (THF) may induce aggregation .
- Co-ligands : TOPO or octadecylphosphonic acid (ODPA) enhance solubility and prevent Ostwald ripening in quantum dot syntheses .
Advanced: How should researchers analyze conflicting catalytic activity data in this compound-mediated reactions?
Methodological Answer:
- Statistical Weighting : Apply reciprocal variance weighting to reconcile outliers in dose-response curves .
- Control Experiments : Test for trace metal contaminants (e.g., Cd, Cu) via ICP-MS, which may alter catalytic pathways .
- Mechanistic Probes : Use isotopically labeled substrates (e.g., O-HO) to track reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
